(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O3/c24-15-5-7-16(8-6-15)28-21(30)19-13-14-3-1-2-4-20(14)31-22(19)29-17-9-11-18(12-10-17)32-23(25,26)27/h1-13H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPGHFNPDOQYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide, with CAS number 1327169-57-2, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H14ClF3N2O3
- Molecular Weight : 458.8 g/mol
- IUPAC Name : this compound
The compound features a chromene backbone, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.
Antidiabetic Activity
Recent studies have indicated that compounds with similar structures exhibit significant inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, derivatives related to chromene structures have shown IC50 values as low as 2.0 nM against DPP-4, suggesting that this compound may also possess similar antidiabetic properties .
Antimicrobial Activity
The chromene derivatives have been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain related compounds exhibit strong antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 1.56 μM for some derivatives . Although specific data on the target compound is limited, the structural similarities suggest potential efficacy.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzyme pathways or cellular receptors involved in glucose metabolism and inflammatory responses.
Case Studies
- DPP-4 Inhibition : A study focusing on chromene derivatives reported that a related compound demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours . This finding underscores the potential of this compound as a therapeutic agent for managing diabetes.
- Antimicrobial Screening : Various thiosemicarbazone derivatives were screened for their antimicrobial activity, revealing several compounds with promising results against E. coli and A. niger. While direct studies on the target compound are lacking, the trends in efficacy among structurally similar compounds suggest potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Electron-Withdrawing Groups: The target’s -OCF₃ group is more electron-withdrawing than Analog 1’s -F and Analog 2’s -Cl/-F combination. This may enhance binding to electrophile-sensitive targets (e.g., kinases) .
Carboxamide Modifications :
Physicochemical Properties
Limited experimental data are available for the target compound, but trends can be inferred from analogs:
Notes:
Research Implications
- The -OCF₃ group in the target may confer superior bioactivity in enzyme inhibition compared to analogs, as trifluoromethoxy groups are known to enhance binding affinity in kinase inhibitors .
- Analog 2’s dual halogenation could improve selectivity for targets requiring sterically demanding ligands (e.g., GPCRs) .
Preparation Methods
Reaction Design and Mechanism
This method adapts a three-component protocol initially developed for indolyl-4H-chromene-3-carboxamides. The target compound is synthesized via a cascade reaction involving:
- 2-Hydroxybenzaldehyde (salicylaldehyde derivative)
- N-(4-Chlorophenyl)-3-oxobutanamide (acetoacetanilide analog)
- 4-(Trifluoromethoxy)aniline (imine precursor)
The base catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates a Knoevenagel condensation between the aldehyde and ketone, followed by nucleophilic attack of the aniline to form the imino bond. The Z-configuration is favored due to steric hindrance from the trifluoromethoxy group during imine tautomerization.
Optimized Conditions and Yield
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst Loading | 30 mol% DABCO |
| Temperature | Room temperature (25°C) |
| Reaction Time | 2–4 hours |
| Yield | 68–75% |
Advantages : Short reaction time, operational simplicity, and scalability. Limitations : Requires precise stoichiometry to avoid byproducts from competing pathways.
Acid-Induced Domino Conjugate Addition/O-Trapping Rearrangement
Synthetic Pathway
This approach, inspired by isocyanide-based domino reactions, involves:
- Conjugate Addition : Reaction of 2-imino-2H-chromene-3-carboxamide with 4-(trifluoromethoxy)phenyl isocyanide under acidic conditions (e.g., HCl in dioxane).
- Intramolecular O-Trapping : Rearrangement forms the chromene ring while installing the trifluoromethoxy imino group.
Key Data
| Parameter | Value |
|---|---|
| Acid Catalyst | HCl (1.0 M in dioxane) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 82–92% |
Advantages : High regioselectivity and excellent yield. Limitations : Requires handling of moisture-sensitive isocyanides.
Knoevenagel Condensation with Base Catalysis
Stepwise Assembly
Adapted from chromene carboxamide syntheses, this method employs:
- 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde
- N-(4-Chlorophenyl)-2-cyanoacetamide
The reaction proceeds via base-catalyzed (e.g., piperidine) Knoevenagel condensation, followed by cyclization to form the chromene core.
Optimization Table
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Piperidine (10 mol%) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 60–65% |
Advantages : Utilizes inexpensive reagents. Limitations : Moderate yield due to competing decarboxylation side reactions.
Ruthenium-Catalyzed C–H Activation
Metal-Mediated Coupling
A Ru(II)-catalyzed protocol enables direct functionalization of preformed chromene intermediates:
- Substrate : N-(4-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Coupling Partner : 4-(Trifluoromethoxy)phenylacetylene
The reaction proceeds via C–H bond activation at the chromene C4 position, followed by alkyne insertion.
Reaction Metrics
| Parameter | Value |
|---|---|
| Catalyst | [Ru(p-cymene)Cl₂]₂ |
| Additive | AgSbF₆, Zn(OAc)₂ |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 90°C |
| Yield | 55–58% |
Advantages : Atom-economic and avoids prefunctionalized substrates. Limitations : Requires inert conditions and costly catalysts.
Post-Synthetic Modification of Chromene Precursors
Functional Group Interconversion
Building on methods for 2-iminochromenes, this route modifies N-(4-chlorophenyl)-2-ethoxy-2H-chromene-3-carboxamide via:
- Imination : Treatment with 4-(trifluoromethoxy)aniline and TiCl₄.
- Z-Isomerization : Photoirradiation at 350 nm to enhance Z-selectivity.
Performance Data
| Parameter | Value |
|---|---|
| Lewis Acid | TiCl₄ (2.0 equiv) |
| Solvent | Toluene |
| Reaction Time | 24 hours |
| Z:E Ratio | 8:1 |
| Yield | 70% |
Advantages : High stereocontrol. Limitations : Multi-step process with purification challenges.
Comparative Analysis of Preparation Methods
Q & A
Q. What are the optimal synthetic pathways for (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation : React 4-chlorobenzaldehyde with a substituted aniline (e.g., 4-(trifluoromethoxy)aniline) to form the imine intermediate.
Cyclization : Use acid or base catalysis to form the chromene backbone via intramolecular cyclization.
Amidation : Couple the chromene intermediate with 4-chloroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the carboxamide group.
- Critical Parameters :
- Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
- Temperature control (60–80°C) ensures imine stability during cyclization .
- Validation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the structural configuration (2Z) confirmed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : The Z-configuration of the imine bond is confirmed by NOESY correlations between the chromene proton (H-3) and the trifluoromethoxy phenyl group .
- X-ray Crystallography : Resolves spatial arrangement, confirming the planar chromene system and non-coplanar substituents .
- Key Spectral Data :
- ¹H NMR : δ 8.2–8.5 ppm (imine proton), δ 6.8–7.6 ppm (aromatic protons).
- ¹³C NMR : ~160 ppm (C=O carboxamide), ~150 ppm (imine C=N) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Properties :
- LogP : ~3.5 (predicted), indicating moderate lipophilicity due to trifluoromethoxy and chlorophenyl groups.
- Solubility : Poor in aqueous buffers (<0.1 mg/mL); requires DMSO for in vitro assays .
- Stability : Degrades under UV light (t1/2 <24 hrs); store in amber vials at -20°C .
Advanced Research Questions
Q. How do steric and electronic effects of substituents modulate biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Trifluoromethoxy Group : Enhances metabolic stability and electron-withdrawing effects, increasing binding affinity to kinase targets (e.g., IC50 = 0.8 μM vs. 2.1 μM for methoxy analogs) .
- Chlorophenyl Group : Improves hydrophobic interactions in enzyme active sites (e.g., COX-2 inhibition) .
- Experimental Design :
- Synthesize analogs with substituent variations (e.g., -CF3 vs. -OCH3) and compare IC50 values in enzyme assays.
- Use molecular docking (AutoDock Vina) to correlate substituent bulk with binding energy .
Q. What mechanistic pathways explain its anti-inflammatory and anticancer potential?
- Proposed Mechanisms :
- Anti-inflammatory : Inhibits COX-2 (IC50 = 1.2 μM) by blocking arachidonic acid binding via H-bonding with Ser530 .
- Anticancer : Induces apoptosis in HeLa cells (EC50 = 5 μM) by upregulating caspase-3 and downregulating Bcl-2 .
- Data Contradictions :
- Inconsistent Cytotoxicity : Some studies report EC50 = 10 μM in MCF-7 cells, possibly due to variable P-glycoprotein efflux . Resolve via ATPase inhibition assays.
Q. How do reaction conditions impact yield and purity in large-scale synthesis?
- Optimization Strategies :
| Parameter | Effect on Yield | Optimal Range |
|---|---|---|
| Catalyst | Pd(OAc)2 increases coupling efficiency | 5 mol% |
| Solvent | DMF > THF for cyclization | Anhydrous DMF |
| Temperature | >70°C reduces byproduct formation | 75°C |
- Challenges :
- Scale-up above 10 g reduces yield by 15–20% due to inefficient heat transfer. Mitigate via flow chemistry .
Q. What analytical methods resolve discrepancies in reported bioactivity data?
- Troubleshooting Workflow :
Purity Verification : Use LC-MS to rule out impurities (>99% purity required).
Assay Conditions : Standardize cell lines (e.g., HeLa vs. HepG2) and serum-free media to minimize variability .
Target Validation : Confirm target engagement via SPR (KD measurement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
